2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the oxadiazole ring through the reaction of appropriate nitriles with hydrazine, followed by cyclization The triazole ring can be introduced via a click chemistry approach, using azides and alkynes under copper-catalyzed conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the oxadiazole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and triazole rings can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-azido-1,2,5-oxadiazole
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
Uniqueness
2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both oxadiazole and triazole rings in a single molecule allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxybutan-2-yl)triazol-4-yl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3/c1-5-11(3,19)7-8(12(4,20)6-2)18(17-14-7)10-9(13)15-21-16-10/h19-20H,5-6H2,1-4H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZJFRNVKPZAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(N(N=N1)C2=NON=C2N)C(C)(CC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.